molecular formula C5H2ClF3IN3 B11773846 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine

4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11773846
M. Wt: 323.44 g/mol
InChI Key: HTGUNMITOARXPQ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine: is a heterocyclic organic compound that contains chlorine, iodine, and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow reactors . The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: The trifluoromethyl group allows for various coupling reactions, including the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

    Substituted Pyrimidines: Resulting from nucleophilic substitution.

    Oxidized or Reduced Pyrimidines: Depending on the specific reaction conditions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its unique electronic properties.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

Industry:

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Materials Science: Incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine and iodine atoms can form halogen bonds with target molecules, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
  • 5-Chloro-3-iodo-pyridin-2-ylamine

Uniqueness: 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H2ClF3IN3

Molecular Weight

323.44 g/mol

IUPAC Name

4-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C5H2ClF3IN3/c6-3-1(10)2(5(7,8)9)12-4(11)13-3/h(H2,11,12,13)

InChI Key

HTGUNMITOARXPQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)C(F)(F)F)I

Origin of Product

United States

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